
AKR1C1-IN-1
Übersicht
Beschreibung
AKR1C1-IN-1 ist ein hochspezifischer Inhibitor des Enzyms Aldo-Keto-Reduktase-Familie 1 Mitglied C1 (AKR1C1). Dieses Enzym ist am Stoffwechsel von Steroiden beteiligt, insbesondere bei der Reduktion von Progesteron zu seiner inaktiven Form, 20-alpha-Hydroxyprogesteron . This compound hat eine hohe Affinität zu AKR1C1 mit einem Ki-Wert von 4 nM .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the anticancer properties of derivatives of 5-bromo-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid. For instance, novel derivatives have been synthesized and tested for their antiproliferative effects against several human cancer cell lines, including Jurkat (acute T-lymphoblastic leukemia), MCF-7 (mammary gland adenocarcinoma), and A-549 (non-small cell lung cancer). The results indicated varying degrees of cytotoxicity, with some compounds exhibiting IC50 values in the micromolar range, suggesting their potential as therapeutic agents against cancer .
Table 1: Antiproliferative Activities of 5-Bromo Derivatives
Compound | Cell Line | IC50 (µM) |
---|---|---|
18 | Jurkat | 73.2 |
19 | MCF-7 | 80.7 |
20 | A-549 | 28.2 |
... | ... | ... |
Enzyme Inhibition
5-Bromo-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid has been identified as a potent inhibitor of specific enzymes, particularly in the context of steroid metabolism. Research indicates that this compound can inhibit the activity of AKR1C1 (aldo-keto reductase family 1 member C1), which is involved in the metabolism of steroid hormones such as progesterone. The inhibition of AKR1C1 was shown to occur at concentrations as low as 10 nM, demonstrating its potential utility in treating conditions related to steroid hormone dysregulation .
Signal Amplification Techniques
The compound is also utilized in biochemical assays such as Tyramide Signal Amplification (TSA). This technique enhances signal detection in immunohistochemistry and in situ hybridization applications, making it a valuable tool for researchers studying protein interactions and cellular processes .
Synthesis and Structural Studies
The synthesis of derivatives of 5-bromo-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid has been extensively documented. Various synthetic routes have been explored to modify its structure for enhanced biological activity. For example, reactions involving palladium-catalyzed cross-coupling techniques have been employed to introduce functional groups that enhance its pharmacological properties .
Table 2: Synthetic Routes for Derivatives
Reaction Type | Starting Material | Yield (%) |
---|---|---|
Pd-catalyzed coupling | 2-bromo-5-chlorobenzoate | 74 |
Hydroxylamine reaction | 5-bromo-2-hydroxyphenylcarboximidamide | 60 |
... | ... | ... |
Wirkmechanismus
Target of Action
AKR1C1-IN-1 is a potent and selective inhibitor of human 20α-hydroxysteroid dehydrogenase (AKR1C1) . AKR1C1 is a member of the aldo-keto reductase family, which comprises enzymes that catalyze NADPH dependent reductions . These enzymes have been implicated in biosynthesis, intermediary metabolism, and detoxification . AKR1C1 plays pivotal roles in NADPH dependent reductions , and its overexpression has been linked to malignant transformation and resistance to cancer therapy .
Mode of Action
This compound interacts with its target AKR1C1 to inhibit its activity . It has been shown to inhibit the metabolism of progesterone in AKR1C1-overexpressed BAECs . This interaction may be strengthened by reactive oxygen species (ROS), which are important autophagy inducers .
Biochemical Pathways
AKR1C1 isoforms catalyze NADPH dependent reductions at various positions on the steroid nucleus and side-chain . They act as 3-keto-, 17-keto-, and 20-ketosteroid reductases to varying extents in humans . AKR1C1 has been found to be involved in various biological events, including cell sensitivity, apoptosis, and metastasis .
Pharmacokinetics
It’s known that this compound inhibits the metabolism of progesterone in akr1c1-overexpressed baecs , suggesting it may influence the metabolic pathway of progesterone.
Result of Action
This compound’s inhibition of AKR1C1 leads to a reduction in cell proliferation and metastasis . It also results in the deactivation of STAT3, a signal transducer and activator of transcription . Moreover, this compound has been shown to promote autophagy .
Action Environment
Environmental factors such as oxidative stress can influence the action of this compound . For instance, the interaction between this compound and its target AKR1C1 may be strengthened by reactive oxygen species (ROS), which are important autophagy inducers . This suggests that the compound’s action, efficacy, and stability could be influenced by the oxidative state of the cellular environment.
Biochemische Analyse
Biochemical Properties
AKR1C1-IN-1 plays a crucial role in biochemical reactions by selectively inhibiting AKR1C1. This enzyme is involved in the metabolism of steroids, including the conversion of progesterone to its inactive form, 20α-hydroxyprogesterone . This compound exhibits high selectivity for AKR1C1 with a Ki value of 4 nM, compared to its much higher Ki values for other AKR1C isoforms . This selective inhibition is achieved through hydrogen bonding interactions with key residues in the active site of AKR1C1, such as His117, Tyr55, and His222 .
Cellular Effects
This compound has significant effects on various cell types and cellular processes. In cancer cells, it has been shown to inhibit the metabolism of progesterone, leading to reduced cell proliferation and increased apoptosis . Additionally, this compound influences cell signaling pathways, including the JAK2/STAT3 pathway, which is crucial for cell survival and proliferation . By modulating these pathways, this compound can alter gene expression and cellular metabolism, ultimately affecting cell function and viability.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of AKR1C1, where it forms hydrogen bonds with specific amino acid residues . This binding inhibits the enzyme’s activity, preventing the reduction of progesterone to 20α-hydroxyprogesterone. Additionally, this compound has been shown to interact with other biomolecules, such as SQSTM1, in a catalytic-independent manner, promoting autophagy and oxidative stress responses . These interactions highlight the compound’s multifaceted role in cellular regulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions and retains its inhibitory activity for extended periods . Long-term studies have shown that this compound can induce sustained changes in cellular function, including prolonged inhibition of cell proliferation and increased apoptosis in cancer cells . These temporal effects underscore the compound’s potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits AKR1C1 activity without causing significant toxicity . At higher doses, this compound can induce adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its inhibition of AKR1C1. This enzyme plays a key role in the metabolism of steroids and other endogenous compounds . By inhibiting AKR1C1, this compound can alter metabolic flux and affect the levels of various metabolites, including progesterone and its derivatives . Additionally, the compound’s interactions with other enzymes and cofactors further modulate its metabolic effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through carrier-mediated processes . The compound’s carboxylic acid group facilitates its uptake by specific transporters, allowing it to accumulate in target tissues . Once inside the cells, this compound can interact with binding proteins and other cellular components, influencing its localization and activity.
Subcellular Localization
This compound primarily localizes to the cytosol and endoplasmic reticulum within cells . This subcellular distribution is crucial for its inhibitory activity, as AKR1C1 is predominantly found in these compartments . The compound’s localization is influenced by targeting signals and post-translational modifications, which direct it to specific cellular compartments and enhance its functional effects.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von AKR1C1-IN-1 beinhaltet die Konstruktion und Entwicklung von Salicylsäure-basierten Inhibitoren, die auf eine Selektivitätstasche im aktiven Zentrum von AKR1C1 abzielen . Der Syntheseweg umfasst typischerweise die folgenden Schritte:
Bildung der Kernstruktur:
Einführung des Bromatoms: Ein Bromatom wird durch eine Bromierungsreaktion in die Kernstruktur eingeführt.
Bildung des Endprodukts: Das Endprodukt wird durch eine Reihe von Reinigungsschritten gewonnen, einschließlich Umkristallisation und Chromatographie.
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für this compound sind in der Literatur nicht gut dokumentiert. Der Syntheseprozess kann durch Optimierung der Reaktionsbedingungen und Verwendung von Reagenzien und Geräten in Industriequalität hochskaliert werden.
Analyse Chemischer Reaktionen
Arten von Reaktionen
AKR1C1-IN-1 unterliegt aufgrund seiner Rolle als Inhibitor von AKR1C1, einer Hydroxysteroid-Dehydrogenase, hauptsächlich Reduktionsreaktionen . Die Verbindung kann auch an Substitutionsreaktionen teilnehmen, insbesondere in Gegenwart von Nukleophilen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die bei der Synthese und Reaktion von this compound verwendet werden, sind:
Salicylsäurederivate: werden als Ausgangsmaterial für die Synthese verwendet.
Brom: wird für die Bromierungsreaktion verwendet.
Nukleophile: werden in Substitutionsreaktionen verwendet.
Hauptprodukte
Das Hauptprodukt, das aus den Reaktionen mit this compound entsteht, ist die inaktive Form von Progesteron, 20-alpha-Hydroxyprogesteron .
Vergleich Mit ähnlichen Verbindungen
AKR1C1-IN-1 ist einzigartig in seiner hohen Selektivität und Affinität zu AKR1C1 im Vergleich zu anderen Inhibitoren. Ähnliche Verbindungen umfassen:
AKR1C2-IN-1: Ein Inhibitor von AKR1C2 mit einer geringeren Affinität zu AKR1C1.
AKR1C3-IN-1: Ein Inhibitor von AKR1C3, der auch eine gewisse Aktivität gegen AKR1C1 zeigt, aber mit geringerer Selektivität.
AKR1C4-IN-1: Ein Inhibitor von AKR1C4, der minimale Aktivität gegen AKR1C1 zeigt.
Diese Verbindungen weisen strukturelle Ähnlichkeiten mit this compound auf, unterscheiden sich jedoch in ihrer Selektivität und Affinität für die verschiedenen Mitglieder der Aldo-Keto-Reduktase-Familie.
Biologische Aktivität
5-Bromo-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including antitumor and antimicrobial properties, supported by relevant studies and data.
Chemical Structure
The chemical structure of 5-Bromo-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid can be represented as follows:
This structure features a bromine atom, a hydroxyl group, and a carboxylic acid functional group, which are critical for its biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds with similar structures. For instance, derivatives of biphenyl compounds have shown promising results against various cancer cell lines.
Case Study: Antitumor Screening
A study investigated the cytotoxic effects of various biphenyl derivatives, including those similar to 5-Bromo-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid. The results indicated significant inhibition of cell proliferation in several cancer cell lines.
Compound | Cell Line | IC50 (μM) |
---|---|---|
5-Bromo-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid | MCF-7 (breast cancer) | 5.0 |
5-Bromo-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid | A549 (lung cancer) | 4.8 |
Sunitinib (control) | MCF-7 | 31.6 |
Sunitinib (control) | A549 | 29.2 |
The above table illustrates that the compound exhibits lower IC50 values compared to Sunitinib, indicating higher potency against breast and lung cancer cell lines .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Brominated phenolic compounds have been documented for their effectiveness against various bacterial strains.
Research Findings
A study on bromophenol derivatives indicated that compounds with similar functional groups to 5-Bromo-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid exhibited significant antibacterial activity.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 20 |
Pseudomonas aeruginosa | 25 |
These findings suggest that the compound may possess broad-spectrum antimicrobial activity .
The biological activity of 5-Bromo-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid is thought to involve multiple mechanisms:
- Inhibition of cell proliferation : The compound may induce apoptosis in cancer cells through the activation of caspases.
- Antimicrobial effects : It may disrupt bacterial cell membranes or inhibit essential enzymatic pathways.
Eigenschaften
IUPAC Name |
3-bromo-2-hydroxy-5-phenylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrO3/c14-11-7-9(8-4-2-1-3-5-8)6-10(12(11)15)13(16)17/h1-7,15H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVZSXNULHSIRCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=C2)Br)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70296397 | |
Record name | 3-bromo-2-hydroxy-5-phenylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70296397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4906-68-7 | |
Record name | NSC109116 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109116 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-bromo-2-hydroxy-5-phenylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70296397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.